N1-Methyl vs. N1-Ethyl Substitution: Impact on Molecular Size, Lipophilicity, and Metabolic Stability
The N1-methyl group on the pyrazole ring of the target compound (CAS 1170578-74-1) provides a distinct physicochemical profile compared to the corresponding N1-ethyl analog (CAS 1170483-20-1). The molecular weight increases from 279.32 Da (C12H13N3O3S) to 293.34 Da (C13H15N3O3S) upon ethyl substitution, while the computed XLogP3-AA is anticipated to rise from 0.6 to approximately 0.9–1.1 based on established additive fragment contributions [1]. This difference of approximately 0.3–0.5 log units in lipophilicity can influence aqueous solubility, plasma protein binding, and passive membrane permeability. The additional methylene unit in the ethyl analog also introduces greater conformational flexibility, which may reduce binding-site complementarity in targets where the N1-methyl group is optimally sized for a sterically constrained pocket [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 279.32 Da; XLogP3-AA = 0.6 |
| Comparator Or Baseline | 1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1170483-20-1); MW = 293.34 Da; XLogP3-AA ≈ 0.9–1.1 (estimated from fragment additivity) |
| Quantified Difference | ΔMW = +14.02 Da; ΔXLogP3-AA ≈ +0.3 to +0.5 |
| Conditions | Computed physicochemical properties from PubChem (target) and Chemsrc (ethyl analog) [1] |
Why This Matters
Small differences in lipophilicity and molecular weight between N1-methyl and N1-ethyl analogs can translate into measurable differences in oral absorption (Caco-2 permeability), metabolic clearance by CYP450 enzymes, and tissue distribution, making the methyl variant preferable when lower lipophilicity and higher metabolic stability are desired.
- [1] PubChem. Compound Summary for CID 42110984. https://pubchem.ncbi.nlm.nih.gov/compound/42110984 (accessed 2026-04-29). View Source
